
Fap-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fap-IN-2 is a derivative of a 99mTc-labeled isonitrile-containing fibroblast activation protein inhibitor. This compound is primarily used for tumor imaging due to its ability to target fibroblast activation protein, which is overexpressed in cancer-associated fibroblasts .
Vorbereitungsmethoden
The synthesis of Fap-IN-2 involves the preparation of technetium-99m-labeled isocyano-containing fibroblast activation protein inhibitor derivatives. The synthetic route includes the reaction of isonitrile-containing precursors with technetium-99m under specific conditions . Industrial production methods typically involve large-scale synthesis using automated systems to ensure consistency and purity.
Analyse Chemischer Reaktionen
Fap-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Fap-IN-2 has a wide range of scientific research applications:
Chemistry: Used as a probe in chemical reactions to study the behavior of fibroblast activation protein.
Biology: Utilized in the study of cancer biology, particularly in understanding the role of fibroblast activation protein in tumor progression.
Medicine: Employed in tumor imaging to diagnose and monitor cancer
Industry: Used in the development of diagnostic tools and therapeutic agents targeting fibroblast activation protein
Wirkmechanismus
Fap-IN-2 exerts its effects by inhibiting fibroblast activation protein, a type II membrane-bound glycoprotein. This inhibition disrupts the enzymatic activity of fibroblast activation protein, which is involved in the degradation of extracellular matrix components and the regulation of tumor microenvironment . The molecular targets include fibroblast activation protein and associated signaling pathways such as the Akt pathway .
Vergleich Mit ähnlichen Verbindungen
Fap-IN-2 is unique due to its technetium-99m labeling, which enhances its imaging capabilities. Similar compounds include:
FAP-2286: Another fibroblast activation protein inhibitor used for tumor imaging.
FAPI-04: A fibroblast activation protein inhibitor used in positron emission tomography imaging.
FAPI-46: A fibroblast activation protein inhibitor with improved tumor retention.
These compounds share similar mechanisms of action but differ in their labeling and imaging properties, making this compound a distinct and valuable tool in cancer research and diagnostics.
Eigenschaften
Molekularformel |
C24H28F2N6O3 |
|---|---|
Molekulargewicht |
486.5 g/mol |
IUPAC-Name |
N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]-6-(3-piperazin-1-ylpropoxy)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H28F2N6O3/c25-24(26)13-17(14-27)32(16-24)22(33)15-30-23(34)19-4-5-29-21-3-2-18(12-20(19)21)35-11-1-8-31-9-6-28-7-10-31/h2-5,12,17,28H,1,6-11,13,15-16H2,(H,30,34)/t17-/m0/s1 |
InChI-Schlüssel |
ZXFWGSFSRPLSRU-KRWDZBQOSA-N |
Isomerische SMILES |
C1CN(CCN1)CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(C[C@H]4C#N)(F)F |
Kanonische SMILES |
C1CN(CCN1)CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(CC4C#N)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


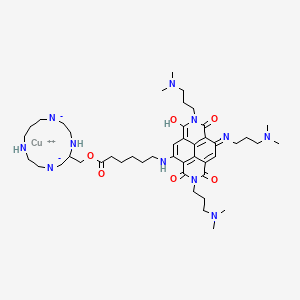
![(1S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one](/img/structure/B12385900.png)
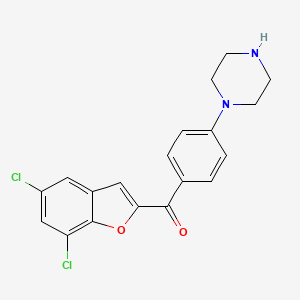
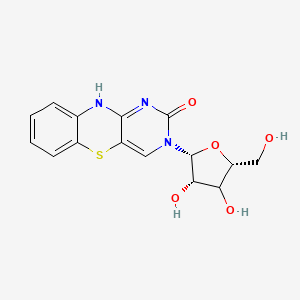
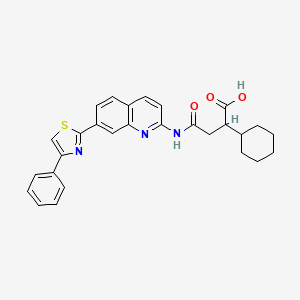
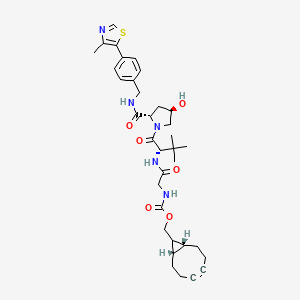
![[4-[3-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-2-yl]propyl]cyclohexyl]methanamine](/img/structure/B12385922.png)
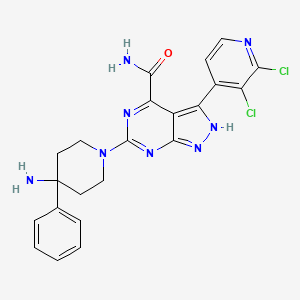
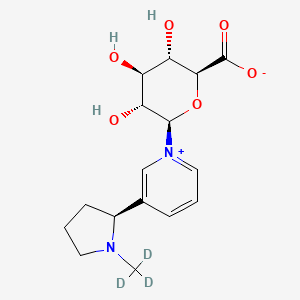
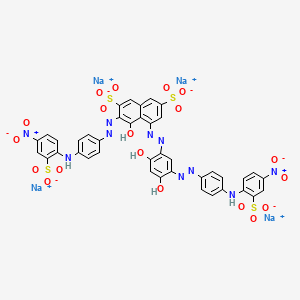
![N'-[(Z)-(2,3-dibromo-4,5-dimethoxyphenyl)methylideneamino]carbamimidothioate;2-pyridin-2-ylpyridine;ruthenium(2+);6,9,15,26-tetrazahexacyclo[12.12.0.02,7.08,13.016,25.018,23]hexacosa-1(26),2(7),3,5,8(13),9,11,14,16,18,20,22,24-tridecaene;hexafluorophosphate](/img/structure/B12385941.png)
![[(3R)-3-[4-(2-cyclopropylphenyl)-2-(hydroxymethyl)phenyl]pyrrolidin-1-yl]-(5-fluoropyridin-2-yl)methanone](/img/structure/B12385947.png)
![N-[(E)-(2-methoxyphenyl)methylideneamino]-2-[4-oxo-3-[2-(4-sulfamoylphenyl)ethyl]quinazolin-2-yl]sulfanylacetamide](/img/structure/B12385951.png)
![N-[4-fluoro-3-(1H-imidazo[4,5-b]pyridin-7-yl)-5-(1,3,5-trimethylpyrazol-4-yl)phenyl]ethanesulfonamide](/img/structure/B12385954.png)
